1-Decanesulfonyl chloride

Description

The exact mass of the compound 1-Decanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Decanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

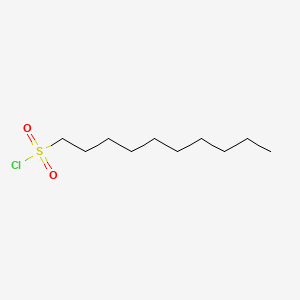

Structure

3D Structure

Properties

IUPAC Name |

decane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21ClO2S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKKWABZCCKDTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069483 | |

| Record name | 1-Decanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61652-81-1 | |

| Record name | 1-Decanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61652-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061652811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Decanesulfonyl Chloride: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 1-Decanesulfonyl Chloride in Modern Synthesis

1-Decanesulfonyl chloride (C₁₀H₂₁ClO₂S) is a long-chain alkanesulfonyl chloride that serves as a powerful and versatile reagent in organic chemistry. Structurally, it features a ten-carbon alkyl chain attached to a highly electrophilic sulfonyl chloride functional group (-SO₂Cl). This configuration makes it an excellent sulfonating agent, enabling the introduction of the decylsulfonyl moiety into a wide array of molecules.

Its significance is most pronounced in the synthesis of sulfonamides and sulfonate esters, which are cornerstone functional groups in a multitude of biologically active compounds and advanced materials.[1] In drug development, the incorporation of a long alkyl chain via reagents like 1-decanesulfonyl chloride can strategically modify a molecule's lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The sulfonamide group itself is a critical pharmacophore found in various classes of therapeutics, including antibacterial, antidiabetic, and diuretic agents.[2]

Physicochemical Properties

The physical and chemical characteristics of 1-decanesulfonyl chloride dictate its handling, storage, and reaction conditions. While specific experimental data for 1-decanesulfonyl chloride is not as abundant as for its shorter-chain analogs like 1-octanesulfonyl chloride, its properties can be reliably extrapolated.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁ClO₂S | N/A |

| Molecular Weight | 240.79 g/mol | N/A |

| CAS Number | 19521-51-6 | N/A |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | Higher than 75 °C at 0.03 mmHg (extrapolated from C8 analog) | [3][4] |

| Density | Approx. 1.0-1.1 g/mL at 25 °C | |

| Solubility | Soluble in anhydrous organic solvents (e.g., DCM, THF, ether). Insoluble in water. | N/A |

| Key Reactivity | Moisture sensitive; corrosive. | [2][4] |

Note: Some properties are based on data for the closely related 1-octanesulfonyl chloride (CAS 7795-95-1) and are expected to be very similar.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-decanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom within the sulfonyl chloride group. The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur atom highly susceptible to attack by nucleophiles. Reactions typically proceed via a nucleophilic substitution mechanism at the sulfur center.[1]

Core Reactivity: Nucleophilic Substitution at Sulfur

The general mechanism involves the attack of a nucleophile (Nu:) on the electrophilic sulfur atom. This is often described as an addition-elimination process, where a transient, pentacoordinate intermediate is formed, which then collapses by expelling the chloride ion, a good leaving group.[5]

Caption: General mechanism of nucleophilic attack on a sulfonyl chloride.

Synthesis of Sulfonamides

The reaction of 1-decanesulfonyl chloride with primary or secondary amines is arguably its most important transformation, yielding N-substituted decanesulfonamides. This reaction is fundamental in medicinal chemistry for synthesizing "sulfa drugs" and other therapeutic candidates.[6]

Reaction: R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.[6] This prevents the protonation of the amine reactant, which would render it non-nucleophilic, and drives the reaction to completion.

Synthesis of Sulfonate Esters

Reacting 1-decanesulfonyl chloride with alcohols in the presence of a base yields sulfonate esters. These esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.

Reaction: R-SO₂Cl + R'-OH + Base → R-SO₂OR' + Base·HCl

Hydrolysis

1-Decanesulfonyl chloride is highly sensitive to moisture. It readily reacts with water in an exothermic hydrolysis reaction to form the corresponding 1-decanesulfonic acid and hydrochloric acid.[2][7] This reactivity underscores the critical need for anhydrous conditions during synthesis and storage to prevent degradation of the reagent.[8]

Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

Synthesis of 1-Decanesulfonyl Chloride

Alkanesulfonyl chlorides can be prepared via several routes. Modern methods are favored for their improved safety and environmental profiles.

-

Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts: This is a robust method where an S-decyl isothiourea salt (prepared from 1-bromodecane and thiourea) is treated with an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[9]

-

Oxidation of Thiols: 1-Decanethiol can be oxidized in the presence of a chlorine source to yield the sulfonyl chloride.[1][4] For example, a mixture of hydrogen peroxide and a chlorine source can be effective.[4]

Applications in Research and Drug Development

The utility of 1-decanesulfonyl chloride stems from its ability to introduce the decylsulfonyl group, which can confer specific properties to a target molecule.

-

Medicinal Chemistry: The primary application is the synthesis of sulfonamides. The sulfonamide moiety is a key structural feature in a vast range of pharmaceuticals. The long decyl chain can be used to increase lipophilicity, potentially enhancing membrane permeability or interaction with hydrophobic binding pockets in biological targets.[10]

-

Materials Science: It is used in the preparation of specialized materials like ionic liquids and surfactants. For instance, it can react with 1-methylimidazole to form precursors for 1-alkyl-3-methylimidazolium alkylsulfonate ionic liquids.[3]

Experimental Protocol: Synthesis of N-Benzyl-1-decanesulfonamide

This protocol provides a self-validating system for the synthesis of a representative sulfonamide, highlighting the causality behind each step.

Materials and Equipment

-

Reagents: 1-Decanesulfonyl chloride, benzylamine, triethylamine (Et₃N), anhydrous dichloromethane (DCM), deionized water, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄), silica gel.

-

Equipment: Round-bottom flask with stir bar, dropping funnel, septa, nitrogen/argon line, ice-water bath, separatory funnel, rotary evaporator, equipment for column chromatography.

Step-by-Step Methodology

Sources

- 1. 1-Octanesulfonyl chloride | 7795-95-1 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. 1-OCTANESULFONYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 1-Octanesulfonyl Chloride | 7795-95-1 [chemicalbook.com]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 10. thieme-connect.com [thieme-connect.com]

An In-Depth Technical Guide to the Mechanism of Action of 1-Decanesulfonyl Chloride with Primary Amines

This guide provides a comprehensive technical overview of the synthesis of N-alkyl decanesulfonamides through the reaction of 1-decanesulfonyl chloride with primary amines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, provides field-proven experimental insights, and offers detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone in medicinal chemistry and material science. Its prevalence in a wide array of therapeutic agents, from antibacterial drugs to anticancer and anti-inflammatory compounds, underscores its importance.[1] The formation of a sulfonamide linkage via the reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and widely utilized transformation in organic synthesis.[2][3] This guide focuses specifically on 1-decanesulfonyl chloride, a long-chain aliphatic sulfonyl chloride, and elucidates the nuances of its reactivity with primary amines. The presence of the ten-carbon alkyl chain introduces specific physicochemical properties that influence reaction kinetics and experimental design.

The Core Mechanism: Nucleophilic Substitution at the Sulfonyl Center

The reaction between 1-decanesulfonyl chloride and a primary amine proceeds through a well-established nucleophilic substitution pathway , specifically an SN2-like mechanism at the electrophilic sulfur atom.[4] The reaction can be dissected into the following key steps:

-

Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the electron-deficient sulfur atom of the 1-decanesulfonyl chloride.

-

Transition State Formation: A trigonal bipyramidal transition state is formed where the nitrogen atom of the amine and the chlorine atom (the leaving group) are in apical positions.

-

Leaving Group Departure: The sulfur-chlorine bond breaks, and the chloride ion is expelled. Simultaneously, a new sulfur-nitrogen bond is formed.

-

Deprotonation: The resulting protonated sulfonamide is deprotonated by a base present in the reaction mixture to yield the final, neutral N-alkyl-1-decanesulfonamide and the corresponding protonated base.

This mechanism is visually represented in the following diagram:

Caption: General Mechanism of Sulfonamide Formation.

The Role of the Decyl Chain: Causality in Experimental Design

The long, hydrophobic decyl chain of 1-decanesulfonyl chloride is a critical factor influencing experimental choices. Unlike its short-chain or aromatic counterparts, its properties necessitate specific considerations:

-

Solubility: 1-Decanesulfonyl chloride is a non-polar molecule, exhibiting good solubility in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether. Conversely, it is immiscible with and reactive towards protic solvents like water and alcohols. The choice of an anhydrous, aprotic solvent is therefore paramount to prevent hydrolysis of the sulfonyl chloride to the unreactive decanesulfonic acid.

-

Steric Hindrance: While the linear decyl chain does not impose significant steric hindrance directly at the sulfur center, its flexibility and potential for chain folding can influence the approach of the nucleophile.

-

Hydrophobic Interactions: In certain solvent systems, the long alkyl chains of both the sulfonyl chloride and potentially long-chain primary amines can lead to aggregation or micelle-like formations. These non-covalent interactions can affect the local concentrations of reactants and thus alter the reaction rate.[5][6]

These factors dictate the selection of appropriate reaction conditions to ensure an efficient and high-yielding synthesis.

Experimental Protocols: A Self-Validating System

The following section outlines a detailed, step-by-step methodology for the synthesis of N-alkyl decanesulfonamides. This protocol is designed as a self-validating system, with in-process controls to monitor reaction progress and ensure product purity.

General Synthesis of an N-Alkyl Decanesulfonamide

This protocol describes a representative synthesis of N-octyl-1-decanesulfonamide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-Decanesulfonyl chloride | 240.79 | 1.0 | 241 mg |

| n-Octylamine | 129.24 | 1.1 | 142 mg (0.18 mL) |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 152 mg (0.21 mL) |

| Dichloromethane (DCM) | - | - | 10 mL |

Procedure:

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add n-octylamine (1.1 eq) and anhydrous dichloromethane (5 mL).

-

Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Dissolve 1-decanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (5 mL) in a separate flask. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the limiting reagent (1-decanesulfonyl chloride) indicates reaction completion.

-

Workup:

-

Quench the reaction by adding 10 mL of 1 M HCl (aq).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Caption: Workflow for N-Alkyl Decanesulfonamide Synthesis.

Potential Side Reactions and Mitigation Strategies

A well-designed experiment anticipates and controls for potential side reactions.

| Side Reaction | Cause | Mitigation Strategy |

| Di-sulfonylation | Use of excess sulfonyl chloride; prolonged reaction time; high temperature. | Use a slight excess of the primary amine. Monitor the reaction closely and quench upon completion. Maintain a controlled temperature (0 °C to room temperature). |

| Hydrolysis | Presence of water in reagents or solvents. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere. |

| Amine Salt Formation | Reaction of the amine with the HCl byproduct. | Use a non-nucleophilic base (e.g., triethylamine, pyridine) in stoichiometric amounts to neutralize the HCl as it is formed. |

Characterization of N-Alkyl Decanesulfonamides

Unequivocal characterization of the synthesized N-alkyl decanesulfonamide is essential for validating the experimental outcome. The following spectroscopic techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Key signals include the triplet for the methyl group of the decyl chain (~0.8-0.9 ppm), a broad multiplet for the methylene groups (~1.2-1.6 ppm), and a triplet for the methylene group adjacent to the sulfonyl group (~2.9-3.1 ppm). The N-H proton of the sulfonamide typically appears as a triplet in the range of 4.2-5.0 ppm.[7]

-

¹³C NMR: Confirms the carbon framework of the molecule. The carbons of the long alkyl chain will resonate in the aliphatic region, with the carbon alpha to the sulfonyl group appearing further downfield.

-

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Key vibrational bands for a sulfonamide include:

-

N-H stretch: ~3300-3200 cm⁻¹

-

Asymmetric SO₂ stretch: ~1350-1310 cm⁻¹

-

Symmetric SO₂ stretch: ~1160-1140 cm⁻¹

-

-

Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern, confirming the molecular formula.

Conclusion: A Versatile and Robust Reaction

The reaction of 1-decanesulfonyl chloride with primary amines is a robust and reliable method for the synthesis of N-alkyl decanesulfonamides. A thorough understanding of the underlying nucleophilic substitution mechanism, coupled with careful consideration of the physicochemical properties imparted by the long decyl chain, allows for the design of efficient and high-yielding synthetic protocols. The methodologies and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and validate this important class of molecules, paving the way for their application in various scientific endeavors.

References

-

Mondal, S., & Malakar, S. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131568. [Link]

-

Neves, A. P., et al. (2005). 1H and 13C NMR spectral assignments of a series of new N-substituted sulfonamides. Magnetic Resonance in Chemistry, 43(11), 945-949. [Link]

- CN103664633A - Synthetic method of n-octylamine. (2014).

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Mondal, S., & Malakar, S. (2020). Synthesis and Biological Evaluation of N-Alkyl Sulfonamides Derived from Polycyclic Hydrocarbon Scaffolds Using a Nitrogen-Centered Radical Approach. Request PDF. [Link]

- Method of preparing methane sulfonamide and its derivatives. (1971).

-

Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Rad, M. N. S., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Request PDF. [Link]

-

Dudley, G. B., et al. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. Journal of Visualized Experiments, (131), 56952. [Link]

-

O'Donovan, D. H., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(40), 32361-32406. [Link]

-

Basak, S., et al. (2018). The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. Gels, 4(3), 67. [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

O'Donovan, D. H., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

-

Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

-

Lgaz, H., et al. (2021). Effect of Alkyl Chain Length of Quaternary Ammonium Surfactant Corrosion Inhibitor on Fe (110) in Acetic Acid Media via Computer Simulation. Molecules, 26(1), 123. [Link]

-

Kletnieks, E., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(2), 456. [Link]

-

Bar-Zeev, M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

-

Chen, Y., et al. (2020). How does alkyl chain length modify the properties of triphenylamine-based hole transport materials?. Journal of Materials Chemistry C, 8(30), 10347-10356. [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2022). MDPI. [Link]

-

The effect of pendant alkyl chain length on the barrier properties of epoxy/amine crosslinked networks. (2018). Request PDF. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Decanesulfonyl Chloride: From Historical Underpinnings to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decanesulfonyl chloride (DSC) is a pivotal, yet often overlooked, member of the alkanesulfonyl chloride family. While it may not boast the extensive literature of its shorter-chained counterparts, its unique lipophilic character and utility as a synthetic intermediate make it a valuable tool in the design and synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of 1-decanesulfonyl chloride, beginning with the historical context of alkanesulfonyl chloride synthesis, progressing through modern preparative methods, and culminating in its key applications in contemporary organic chemistry. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to effectively utilize this versatile reagent.

Historical Perspective: The Genesis of Alkanesulfonyl Chlorides

The journey of alkanesulfonyl chlorides as a class of reagents began in the early 20th century, with significant advancements in the understanding of organosulfur chemistry. A cornerstone in this field was the work of Douglass and Johnson in 1938, who detailed the synthesis of various aliphatic and aryl sulfonyl chlorides, including n-butanesulfonyl chloride and n-pentanesulfonyl chloride, through the reaction of the corresponding disulfides or mercaptans with chlorine in an aqueous hydrochloric acid medium. This foundational method laid the groundwork for the industrial-scale production of shorter-chain alkanesulfonyl chlorides and remains a testament to the enduring principles of organic synthesis.

Synthesis of 1-Decanesulfonyl Chloride: From Classical Approaches to Modern Innovations

The preparation of 1-decanesulfonyl chloride can be achieved through several synthetic routes, ranging from the classical methods established in the early days of organosulfur chemistry to more recent, environmentally conscious procedures.

Traditional Synthesis: The Douglass and Johnson Method

The reaction of 1-decanethiol or di-n-decyl disulfide with chlorine gas in an aqueous environment represents the classical approach to synthesizing 1-decanesulfonyl chloride. This method, while effective, involves the use of hazardous chlorine gas and often requires careful control of reaction conditions to minimize the formation of chlorinated byproducts.

Experimental Protocol: Synthesis of 1-Decanesulfonyl Chloride from 1-Decanethiol (Adapted from Douglass and Johnson, 1938)

-

Materials: 1-decanethiol, concentrated hydrochloric acid, chlorine gas, ice.

-

Procedure:

-

A suspension of 1-decanethiol is prepared in concentrated aqueous hydrochloric acid in a reaction vessel equipped with a gas inlet tube, a mechanical stirrer, and a cooling bath.

-

The mixture is cooled to 0-5 °C with vigorous stirring.

-

Chlorine gas is bubbled through the suspension at a rate that maintains the desired temperature.

-

The reaction is monitored for the disappearance of the thiol starting material.

-

Upon completion, the reaction mixture is allowed to settle, and the lower layer containing the crude 1-decanesulfonyl chloride is separated.

-

The crude product is then purified, typically by distillation under reduced pressure.

-

Modern Synthetic Methodologies

In recent years, a focus on greener and more efficient synthetic methods has led to the development of alternative procedures for the preparation of alkanesulfonyl chlorides. One of the most notable advancements is the use of S-alkyl isothiourea salts as stable and odorless precursors. These salts, readily prepared from the corresponding alkyl halide (e.g., 1-bromodecane) and thiourea, can be converted to the desired sulfonyl chloride via oxidative chlorosulfonation using reagents such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).

Experimental Protocol: Synthesis of 1-Decanesulfonyl Chloride from 1-Bromodecane via an S-Decyl Isothiourea Salt

-

Step 1: Preparation of S-decyl isothiourea salt

-

1-Bromodecane and an equimolar amount of thiourea are heated at reflux in ethanol for 1-2 hours.

-

The solvent is removed under reduced pressure to yield the crude S-decyl isothiourea salt, which is typically used in the next step without further purification.

-

-

Step 2: Oxidative Chlorosulfonation

-

The crude S-decyl isothiourea salt is suspended in a mixture of acetonitrile and water in a reaction vessel cooled in an ice bath.

-

An aqueous solution of sodium hypochlorite (bleach) is added dropwise to the vigorously stirred suspension, maintaining the temperature between 0-20 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-decanesulfonyl chloride.

-

Diagram 1: Synthetic Routes to 1-Decanesulfonyl Chloride.

Physicochemical and Spectroscopic Properties

While specific experimental data for 1-decanesulfonyl chloride is not abundantly available in the literature, its properties can be reliably inferred from its homologous counterparts.

| Property | 1-Octanesulfonyl Chloride | 1-Decanesulfonyl Chloride (Estimated) | 1-Dodecanesulfonyl Chloride | 1-Octadecanesulfonyl Chloride |

| Molecular Formula | C₈H₁₇ClO₂S | C₁₀H₂₁ClO₂S | C₁₂H₂₅ClO₂S | C₁₈H₃₇ClO₂S |

| Molecular Weight | 212.74 g/mol | 240.79 g/mol | 268.84 g/mol | 353.00 g/mol |

| Boiling Point | 75 °C @ 0.03 mmHg | > 75 °C @ 0.03 mmHg | - | - |

| Density | 1.087 g/mL at 25 °C | ~1.07 g/mL at 25 °C | - | - |

Spectroscopic Characterization:

The spectroscopic features of 1-decanesulfonyl chloride are expected to be characteristic of long-chain alkanesulfonyl chlorides.

-

Infrared (IR) Spectroscopy: Strong absorption bands are anticipated in the regions of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A triplet deshielded to approximately 3.6-3.8 ppm would be characteristic of the methylene protons adjacent to the sulfonyl chloride group (-CH₂-SO₂Cl). The remaining methylene protons of the decyl chain would appear as a complex multiplet in the upfield region (around 1.2-1.8 ppm), with a terminal methyl group appearing as a triplet around 0.9 ppm.

-

¹³C NMR: The carbon atom attached to the sulfonyl chloride group would be significantly deshielded.

-

-

**Mass Spectrometry (MS

Understanding the electrophilicity of the sulfonyl chloride group

An In-Depth Technical Guide to the Electrophilicity of the Sulfonyl Chloride Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic synthesis and medicinal chemistry, acting as a powerful electrophilic hub for the construction of diverse molecular architectures. Its pronounced reactivity is pivotal in forming stable sulfonamide and sulfonate ester linkages, which are integral to a vast array of pharmaceuticals and functional materials.[1] This guide provides a detailed examination of the electronic principles that govern the electrophilicity of the sulfonyl chloride group. We will dissect its electronic structure, explore the mechanisms of its reactions with nucleophiles, quantify the factors that modulate its reactivity, and present validated experimental protocols. The objective is to furnish researchers and drug development professionals with a robust, field-proven understanding of this critical functional group, enabling more informed and efficient molecular design and synthesis.

The Electronic Architecture of the Sulfonyl Chloride Moiety

The remarkable electrophilicity of the sulfonyl chloride group is not accidental; it is a direct consequence of its unique electronic arrangement centered on a hexavalent sulfur atom. Understanding this architecture is fundamental to predicting and controlling its reactivity.

The sulfur atom in a sulfonyl chloride is in a high oxidation state (S(VI)) and is covalently bonded to two highly electronegative oxygen atoms, a chlorine atom, and an organic residue (R). This arrangement creates a significant electron deficiency at the sulfur center, making it a prime target for nucleophilic attack.[1]

-

Inductive Effects: Both the oxygen and chlorine atoms are significantly more electronegative than sulfur. They exert strong electron-withdrawing inductive effects (-I), pulling electron density away from the sulfur atom. This effect is magnified by the presence of two oxygen atoms.

-

Resonance: The two sulfur-oxygen bonds are best represented as delocalized double bonds, a model supported by computational studies that move beyond simple d-orbital participation theories.[2] This resonance delocalization further polarizes the S-O bonds, enhancing the positive partial charge (δ+) on the sulfur atom.

-

Leaving Group Potential: The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl). Its ability to stabilize a negative charge allows it to be readily displaced during a nucleophilic substitution reaction.[1]

This convergence of strong inductive effects, resonance stabilization of the sulfonyl group, and the presence of a good leaving group renders the sulfur atom highly electrophilic and susceptible to reaction with a wide range of nucleophiles.[1]

Caption: Electronic factors contributing to the electrophilicity of the sulfur atom.

Reactivity Profile: Nucleophilic Substitution at the Sulfonyl Center

The primary mode of reaction for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. While superficially similar to Sₙ2 reactions at carbon, the mechanism at a tetracoordinate sulfur center is more complex and is generally considered to proceed through a stepwise addition-elimination (A-E) pathway.[3]

In this mechanism, the nucleophile (Nu⁻) attacks the electrophilic sulfur atom, breaking the S=O π-bond and forming a transient, pentacoordinate trigonal bipyramidal intermediate (TBPI). This intermediate subsequently collapses by ejecting the chloride leaving group and reforming the S=O double bond to yield the final product.

Caption: General mechanism for nucleophilic substitution at a sulfonyl center.

Key Reactions and Applications:

-

Reaction with Amines (Sulfonamide Formation): This is arguably the most significant reaction of sulfonyl chlorides, forming the basis for the synthesis of the vast class of sulfonamide drugs.[1][4] The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The resulting sulfonamide bond is exceptionally stable, a key feature for its use as an amide bioisostere in drug design.[5]

-

Reaction with Alcohols (Sulfonate Ester Formation): Alcohols react with sulfonyl chlorides to produce sulfonate esters (e.g., tosylates, mesylates).[1] This reaction is fundamental for converting a poorly reactive hydroxyl group into an excellent leaving group for subsequent substitution or elimination reactions.[6][7] Importantly, this conversion proceeds with retention of configuration at the alcohol's stereocenter.[6]

-

Hydrolysis: Sulfonyl chlorides react with water to form sulfonic acids. While often an undesirable side reaction, the kinetics of hydrolysis can be studied to compare the relative electrophilicity of different sulfonyl chlorides. The mechanism can be complex, sometimes involving sulfene intermediates, particularly with alkanesulfonyl chlorides that have an α-hydrogen.[8][9]

Modulating Electrophilicity: Substituent and Structural Effects

The reactivity of a sulfonyl chloride is not static; it can be precisely tuned by altering the nature of the 'R' group attached to the sulfur atom. This principle is routinely exploited in medicinal chemistry to control reaction rates and selectivity.

Aromatic vs. Aliphatic Sulfonyl Chlorides

Aromatic sulfonyl chlorides (Ar-SO₂Cl) are generally more reactive than their aliphatic counterparts (Alk-SO₂Cl). The electron-withdrawing nature of the aryl ring enhances the electrophilicity of the sulfur atom.

Substituent Effects in Arenesulfonyl Chlorides (Hammett Correlation)

For arenesulfonyl chlorides, the electrophilicity is highly sensitive to the electronic nature of substituents on the aromatic ring.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN in the para or ortho positions significantly increase the electrophilicity of the sulfur center. They inductively and resonantly withdraw electron density, making the sulfur more positive and accelerating the rate of nucleophilic attack.

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ decrease electrophilicity by donating electron density to the ring, which slightly reduces the partial positive charge on the sulfur atom.

This relationship can be quantified using the Hammett equation , log(k/k₀) = ρσ, which correlates the reaction rate constant (k) with the substituent constant (σ). Reactions of arenesulfonyl chlorides with nucleophiles typically show a large, positive reaction constant (ρ), confirming that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups.[10][11]

| Reaction | Nucleophile | ρ (rho) value | Interpretation |

| ArSO₂Cl + Anilines | Substituted Anilines | > 0 (Positive) | Reaction is favored by electron-withdrawing groups on the sulfonyl chloride. A negative charge builds up in the transition state.[10] |

| ArSO₂Cl Hydrolysis | H₂O | > 0 (Positive) | Hydrolysis is accelerated by electron-withdrawing groups on the aryl ring. |

Table 1: Qualitative Hammett correlations for arenesulfonyl chloride reactions.

Experimental Protocol: Synthesis of a Sulfonamide

This protocol provides a self-validating workflow for the synthesis of N-benzyl-4-toluenesulfonamide, a representative sulfonamide. The causality behind each step is explained to ensure scientific integrity.

Objective: To synthesize a sulfonamide via nucleophilic substitution of p-toluenesulfonyl chloride with benzylamine.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Benzylamine

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes, Ethyl Acetate for TLC and chromatography

Step-by-Step Methodology

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonyl chloride (1.0 eq).

-

Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM, ~5-10 mL per gram of TsCl).

-

Causality: DCM is an inert, aprotic solvent that prevents hydrolysis of the highly reactive sulfonyl chloride. Anhydrous conditions are critical.

-

Cool the solution to 0 °C using an ice-water bath.

-

Causality: The reaction is exothermic. Cooling controls the reaction rate, prevents side reactions, and improves safety.

-

-

Reagent Addition:

-

In a separate vial, dissolve benzylamine (1.05 eq) and pyridine (1.2 eq) in a small amount of DCM.

-

Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 10-15 minutes.

-

Causality: Benzylamine is the nucleophile. A slight excess ensures complete consumption of the limiting sulfonyl chloride. Pyridine acts as a base to scavenge the HCl produced, preventing protonation of the benzylamine nucleophile and driving the reaction to completion. Dropwise addition maintains temperature control.

-

-

Reaction Monitoring (Self-Validation):

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.

-

Spot the starting TsCl, benzylamine, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (TsCl) and the appearance of a new, higher Rf product spot.

-

Causality: TLC provides a rapid, qualitative assessment of the reaction's completion, preventing unnecessary reaction time or premature workup.

-

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (1x), and brine (1x).

-

Causality: The HCl wash removes excess pyridine and benzylamine. The NaHCO₃ wash removes any residual acid. The brine wash aids in breaking emulsions and removing water from the organic layer.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.

-

-

Product Characterization (Self-Validation):

-

Obtain the yield and melting point of the purified white solid.

-

Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity of the N-benzyl-4-toluenesulfonamide.

-

Sources

- 1. fiveable.me [fiveable.me]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. publications.iupac.org [publications.iupac.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

The Decyl Fragment in Drug Design: A Technical Guide to the Medicinal Chemistry Applications of 1-Decanesulfonyl Chloride

Abstract

Long-chain alkanesulfonyl chlorides are pivotal reagents in modern medicinal chemistry, serving as key building blocks for the introduction of lipophilic sulfonyl moieties into drug candidates. This guide provides an in-depth technical overview of the applications of 1-decanesulfonyl chloride, a prominent member of this class. We will explore its chemical properties, reactivity, and, most importantly, its role in the synthesis of biologically active sulfonamides and sulfonate esters. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to leverage the unique characteristics of the decylsulfonyl group in the design of novel therapeutics.

Introduction: The Strategic Role of the Decyl Group in Medicinal Chemistry

The incorporation of long alkyl chains, such as the decyl group, into bioactive molecules is a well-established strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. The ten-carbon chain of 1-decanesulfonyl chloride offers a significant increase in lipophilicity, which can enhance membrane permeability, improve oral bioavailability, and facilitate interactions with hydrophobic pockets in biological targets. When introduced as a sulfonamide or sulfonate ester, the decyl group can influence a compound's solubility, metabolic stability, and target-binding affinity.[1][2][3]

1-Decanesulfonyl chloride (C₁₀H₂₁ClO₂S) is a reactive electrophilic reagent that readily undergoes nucleophilic substitution at the sulfonyl sulfur atom.[3] This reactivity is harnessed by medicinal chemists to couple the decylsulfonyl group with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.

Table 1: Physicochemical Properties of 1-Decanesulfonyl Chloride

| Property | Value |

| Molecular Formula | C₁₀H₂₁ClO₂S |

| Molecular Weight | 240.79 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 148-150 °C at 10 mmHg |

| Density | 1.03 g/mL at 25 °C |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, THF, diethyl ether); reacts with water. |

| CAS Number | 61652-81-1 |

Core Applications in Medicinal Chemistry: Synthesis of Decylsulfonamides

The primary application of 1-decanesulfonyl chloride in medicinal chemistry is the synthesis of N-decylsulfonamides. The sulfonamide functional group is a bioisostere of the amide bond but offers distinct advantages, including improved metabolic stability and the ability to act as a hydrogen bond acceptor.[4] The reaction of 1-decanesulfonyl chloride with a primary or secondary amine is a robust and high-yielding transformation, typically proceeding via a nucleophilic acyl substitution-type mechanism.

General Reaction Mechanism: Nucleophilic Substitution

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Sources

Introduction: The Critical Role of Stability in Sulfonyl Chloride Chemistry

An In-depth Technical Guide to the Theoretical Stability of 1-Decanesulfonyl Chloride

1-Decanesulfonyl chloride (C₁₀H₂₁ClO₂S) is a long-chain aliphatic sulfonyl chloride, a class of compounds that serve as indispensable intermediates in organic synthesis.[1][2] Their high reactivity, stemming from the electrophilic nature of the sulfur atom, makes them powerful reagents for creating sulfonamides and sulfonate esters—moieties frequently found in pharmaceuticals and agrochemicals.[3][4][5][6][7][8] However, this same reactivity presents significant challenges regarding the compound's stability. For researchers, process chemists, and drug development professionals, a thorough understanding of the stability and decomposition pathways of 1-decanesulfonyl chloride is not merely academic; it is paramount for ensuring reaction reproducibility, intermediate purity, process safety, and the quality of the final product.

This guide provides a deep dive into the theoretical underpinnings of 1-decanesulfonyl chloride's stability. We will move beyond simple procedural descriptions to explore the causal mechanisms of its degradation. By integrating computational predictions with established experimental validation techniques, this document aims to provide a self-validating framework for assessing and managing the stability of this vital chemical intermediate.

Part 1: A Theoretical Framework for Predicting Stability

Before empirical testing, computational chemistry offers powerful predictive insights into the inherent stability of a molecule. By modeling the electronic structure and energetic landscape of 1-decanesulfonyl chloride, we can anticipate its most likely degradation pathways.

Quantum Mechanical Insights: Bond Energies and Reactive Sites

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting molecular properties. For 1-decanesulfonyl chloride, DFT calculations can elucidate key factors governing its stability:

-

Bond Dissociation Energies (BDE): The primary points of failure in a molecule are often its weakest bonds. Calculations can determine the energy required to homolytically cleave the S-Cl and C-S bonds. The S-Cl bond is inherently weaker and more polarized than the C-S bond, making it the most probable site for initial reaction or decomposition.[9][10]

-

Electrostatic Potential (ESP) Mapping: An ESP map visualizes the charge distribution across the molecule. For a sulfonyl chloride, this map invariably shows a significant partial positive charge (δ+) on the sulfur atom, confirming its high electrophilicity. This site is the prime target for nucleophilic attack, the initiating step in the most common degradation pathway: hydrolysis.[4]

Primary Theoretical Decomposition Pathways

Based on the structure of 1-decanesulfonyl chloride and the well-documented chemistry of related alkanesulfonyl chlorides, two principal degradation routes can be theorized.

A. Hydrolysis: The Ubiquitous Pathway

The most significant stability concern for any sulfonyl chloride is its susceptibility to hydrolysis.[11][12][13] Even trace amounts of water in solvents or the atmosphere can react to form the corresponding decanesulfonic acid and hydrochloric acid (HCl).[11][12]

-

Mechanism: The reaction proceeds via a nucleophilic substitution at the sulfur center (likely Sₙ2-type). A water molecule attacks the electrophilic sulfur atom, leading to a transient pentacoordinate intermediate or transition state, which then collapses, expelling a chloride ion.[4][14][15] This process can be catalyzed by general bases.[14]

Sources

- 1. 1-Decanesulfonyl chloride | C10H21ClO2S | CID 109107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Octanesulfonyl chloride | 7795-95-1 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Octadecanesulfonyl chloride | 10147-41-8 | Benchchem [benchchem.com]

- 5. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]

- 6. Sulfonyl Chlorides/Fluorides [yufenggp.com]

- 7. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 8. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 12. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

Application of 1-Decanesulfonyl Chloride in HPLC with UV Detection: An In-Depth Technical Guide

Introduction: The Challenge of Detecting "Invisible" Analytes

In the landscape of pharmaceutical development, clinical research, and environmental analysis, High-Performance Liquid Chromatography (HPLC) stands as a pillar of quantitative analysis. However, a significant challenge arises when dealing with analytes that lack a chromophore, the part of a molecule responsible for absorbing ultraviolet (UV) or visible light. Aliphatic amines, a class of compounds integral to numerous biologically active molecules and industrial chemicals, often fall into this category, rendering them effectively "invisible" to standard HPLC-UV detectors.[1][2]

To surmount this obstacle, pre-column derivatization is a widely employed strategy. This technique involves a chemical reaction that attaches a UV-absorbing tag to the analyte before its introduction into the HPLC system.[2][3] This guide provides a comprehensive exploration of 1-decanesulfonyl chloride as a derivatizing agent for the HPLC-UV analysis of primary and secondary amines. While aromatic sulfonyl chlorides like dansyl chloride are more common, the use of a long-chain aliphatic sulfonyl chloride such as 1-decanesulfonyl chloride offers unique chromatographic advantages, particularly in modulating the retention of polar analytes on reversed-phase columns.

This document will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the practical nuances of method development using 1-decanesulfonyl chloride.

Part 1: The "Why": Causality Behind Derivatization with 1-Decanesulfonyl Chloride

The Derivatization Reaction: A Nucleophilic Substitution

The core of this analytical strategy is the reaction between 1-decanesulfonyl chloride and a primary or secondary amine. This is a classic nucleophilic substitution reaction. The reaction proceeds under alkaline conditions (typically pH 9-10.5), which is crucial to deprotonate the amine, transforming it into a potent nucleophile.[2] The highly electrophilic sulfur atom of the sulfonyl chloride is then readily attacked by the amine, leading to the formation of a stable N-decylsulfonamide and hydrochloric acid (HCl). The alkaline buffer serves the dual purpose of facilitating the reaction and neutralizing the HCl byproduct, thereby driving the reaction to completion.[2]

Chromatographic and Detection Enhancement

The derivatization of an aliphatic amine with 1-decanesulfonyl chloride achieves two primary objectives:

-

Introduction of a Chromophore: While the alkanesulfonyl group itself is not a strong chromophore, the resulting sulfonamide linkage does exhibit weak UV absorbance at short wavelengths, typically in the range of 200-220 nm. This enables detection, albeit with some challenges related to mobile phase transparency at these low wavelengths.[4]

-

Modulation of Hydrophobicity and Retention: The introduction of the ten-carbon alkyl chain (decyl group) significantly increases the hydrophobicity of the analyte.[2] This is particularly advantageous for highly polar, small-molecule amines that are poorly retained on conventional reversed-phase (e.g., C18, C8) HPLC columns and may elute in the void volume. The increased hydrophobicity leads to stronger interaction with the stationary phase, resulting in longer and more manageable retention times.[5][6]

Part 2: Experimental Protocols and Methodologies

A Self-Validating System: Protocol Design

The following protocols are designed to be robust and include steps for quality control. However, as with any analytical method, optimization for specific analytes and matrices is essential.

Reagent Preparation

-

1-Decanesulfonyl Chloride Reagent (10 mg/mL): Accurately weigh 100 mg of 1-decanesulfonyl chloride and dissolve it in 10 mL of HPLC-grade acetonitrile. This solution should be prepared fresh daily and protected from moisture to prevent hydrolysis.

-

Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water. Adjust the pH to 9.5 with a 1 M sodium hydroxide solution and bring the final volume to 1 L with HPLC-grade water.

-

Quenching Solution (e.g., 1 M Methylamine in THF): Prepare a solution to consume excess 1-decanesulfonyl chloride after the derivatization reaction is complete. This prevents the reagent from interfering with the chromatography.

-

Analyte Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target amines in an appropriate solvent (e.g., water, methanol, or acetonitrile).

Derivatization Protocol: A Step-by-Step Workflow

-

Sample/Standard Preparation: In a microcentrifuge tube, add 100 µL of the sample or standard solution.

-

pH Adjustment: Add 200 µL of 0.1 M Borate Buffer (pH 9.5) and vortex briefly.

-

Derivatization: Add 100 µL of the 1-decanesulfonyl chloride reagent. Vortex vigorously for 1 minute.

-

Reaction Incubation: Incubate the mixture in a heating block or water bath at 60°C for 30 minutes.

-

Quenching: Add 50 µL of the quenching solution and vortex. Allow to stand at room temperature for 10 minutes.

-

Sample Dilution and Filtration: Dilute the reaction mixture with the initial mobile phase composition and filter through a 0.22 µm syringe filter prior to injection into the HPLC system.

Caption: Experimental workflow for the derivatization of amines with 1-decanesulfonyl chloride.

HPLC Method Parameters

The following table provides a starting point for HPLC method development. The long decyl chain on the derivatized analyte will necessitate a mobile phase with a relatively high organic content to ensure elution within a reasonable time.

| Parameter | Recommended Starting Conditions | Rationale & Expert Insights |

| HPLC Column | Reversed-Phase C18 or C8, 4.6 x 150 mm, 5 µm | The long alkyl chain of the derivative will have strong hydrophobic interactions with a C18 or C8 stationary phase, providing good retention. |

| Mobile Phase A | HPLC-grade Water with 0.1% Formic Acid | The acid helps to improve peak shape and maintain a consistent pH. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is often preferred for its lower UV cutoff compared to methanol, which is critical for detection at short wavelengths. |

| Elution Mode | Gradient | A gradient is recommended to elute derivatives of amines with varying polarities and to clean the column of any late-eluting components. |

| Gradient Program | 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions | The high initial organic percentage is necessary due to the hydrophobicity of the decyl group. Adjust as needed based on analyte retention. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Maintaining a consistent column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | Adjust based on analyte concentration and sensitivity requirements. |

| UV Detection | 210 nm | Note: This is a theoretical estimation. Alkanesulfonamides lack a strong chromophore and are expected to absorb at very short wavelengths. The optimal wavelength must be determined experimentally by scanning the UV spectrum of a derivatized standard.[4] |

Part 3: Data Presentation and Interpretation

Expected Chromatographic Behavior

The derivatization with 1-decanesulfonyl chloride will significantly alter the elution order of a mixture of amines compared to their underivatized forms. The retention time will be primarily influenced by the overall hydrophobicity of the derivatized molecule. For a homologous series of primary amines, the retention time is expected to increase with the increasing alkyl chain length of the original amine.

Caption: Principle of separation for N-decylsulfonamide derivatives on a reversed-phase HPLC column.

Trustworthiness: A Self-Validating System

For the described protocol to be trustworthy, it must be validated. Key validation parameters include:

-

Specificity: Analyze a blank matrix to ensure no interfering peaks are present at the retention times of the derivatized analytes.

-

Linearity: Prepare a series of calibration standards and inject them to demonstrate a linear relationship between concentration and peak area.

-

Accuracy and Precision: Perform recovery studies by spiking a blank matrix with known concentrations of the analytes and analyzing them. Precision can be assessed through replicate injections.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion and Future Perspectives

The use of 1-decanesulfonyl chloride as a pre-column derivatizing agent offers a viable strategy for the analysis of aliphatic amines by HPLC-UV, particularly for those that are poorly retained in their native form. The significant increase in hydrophobicity imparted by the decyl chain allows for effective retention and separation on standard reversed-phase columns.

The primary challenge lies in the detection of the resulting N-decylsulfonamides, which lack a strong chromophore. Detection at short UV wavelengths (around 210 nm) is proposed, but this requires careful selection of mobile phase components to minimize background noise and interference. For higher sensitivity and specificity, coupling this derivatization strategy with mass spectrometry (LC-MS) would be a logical and powerful extension, as the derivatization can also improve ionization efficiency.

This guide provides a robust framework for researchers, scientists, and drug development professionals to develop and validate HPLC-UV methods for the analysis of aliphatic amines using 1-decanesulfonyl chloride. As with all analytical methods, empirical optimization is key to achieving the desired performance for a specific application.

References

- BenchChem. (n.d.). Application Notes and Protocols for Derivatization of Amines using 2,6-dichloro-3-chlorosulfonyl-benzoic acid for HPLC Analysis.

- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.

- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.

- BenchChem. (n.d.). Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride.

- MDPI. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 15(8), 5346-5356.

- BenchChem. (n.d.). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.

- Matuszewski, B. K., Givens, R. S., & Srinivas, R. (1986). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.

- Lunte, S. M., Mohabbat, T., & Veening, H. (1988). Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 817-822.

- Matuszewski, B. K. (1986). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate.

- BenchChem. (n.d.). A Guide to Amine Derivatization: Alternatives to 2,4-Dichlorobenzenesulfonyl Chloride for Enhanced Analytical Detection.

- Richter, D., Völkel, W., & Elsner, M. (2012). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Water, Air, & Soil Pollution, 223(6), 3363-3773.

- MDPI. (n.d.). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater.

- ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis.

- Buchi.com. (n.d.). How to solve two challenges of UV detectors in chromatography.

- de Souza, S. V. C., & Junqueira, R. G. (2006). Development and validation of a liquid chromatography-UV detection method for the determination of sulfonamides in fish muscle and shrimp according to European Union Decision 2002/657/EC.

- International Journal of Pharma Research and Health Sciences. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal of Pharma Research and Health Sciences, 6(2), 2454-2460.

- Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.

- HPLC'2013 (Amsterdam). (n.d.). Mechanisms of retention in HPLC Part 2.

- PMC. (n.d.). Recent applications of retention modelling in liquid chromatography.

- Chromatography Forum. (2010). HPLC Retention Time.

- ResearchGate. (n.d.). Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches.

- ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue),....

- Chemistry LibreTexts. (2022). 5.1: Identification of Drug Type by UV-Visible Spectroscopy.

- Khan Academy. (n.d.). UV/Vis spectroscopy (video).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. How to solve two challenges of UV detectors in chromatography | Buchi.com [buchi.com]

- 5. uv.es [uv.es]

- 6. HPLC Retention Time - Chromatography Forum [chromforum.org]

Harnessing 1-Decanesulfonyl Chloride for High-Sensitivity Quantitative Analysis in Mass Spectrometry

An Application Note and Protocol for Researchers

Introduction: Overcoming the Analytical Hurdle of Poor Ionization

In the landscape of quantitative bioanalysis, liquid chromatography-mass spectrometry (LC-MS) stands as a pillar of sensitivity and selectivity. However, its power is often constrained by the intrinsic physicochemical properties of the analytes themselves. Many critical endogenous metabolites, biomarkers, and pharmaceutical compounds, particularly those containing primary and secondary amine or phenolic functional groups, exhibit poor retention on ubiquitous reversed-phase liquid chromatography (RPLC) columns and ionize inefficiently via electrospray ionization (ESI). This results in compromised sensitivity, poor peak shapes, and an inability to achieve the low limits of quantification (LOQ) demanded by modern research.

Chemical derivatization offers a potent and reliable solution to this challenge. By covalently attaching a carefully selected chemical tag to the analyte prior to analysis, we can fundamentally alter its properties to be more favorable for LC-MS. This guide details the application of 1-decanesulfonyl chloride as a premier derivatization reagent for the robust and sensitive quantification of amine- and phenol-containing compounds.

1-Decanesulfonyl chloride is a bifunctional reagent featuring a highly reactive sulfonyl chloride group and a ten-carbon aliphatic chain. This unique structure imparts three critical advantages for quantitative mass spectrometry:

-

Enhanced Chromatographic Retention: The long C10 alkyl chain dramatically increases the hydrophobicity of polar analytes, promoting strong retention on RPLC columns (e.g., C18) and separating them from the void volume where matrix interferences are most pronounced.

-

Vastly Improved Ionization Efficiency: The sulfonyl moiety provides a site for efficient protonation, ensuring the formation of a stable and abundant protonated molecule [M+H]⁺ in positive-ion ESI, thereby significantly amplifying the MS signal.[1][2]

-

Predictable and Selective Fragmentation: The sulfonamide or sulfonate ester bond formed is stable, yet provides a specific fragmentation pathway upon collision-induced dissociation (CID), yielding characteristic product ions ideal for highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.[3]

This application note provides a comprehensive overview of the underlying principles, a detailed, field-tested protocol, and method development insights to empower researchers, scientists, and drug development professionals to integrate 1-decanesulfonyl chloride into their quantitative workflows.

The Chemistry: Reaction Mechanism and Rationale

The derivatization process, known as decansulfonation, is a nucleophilic substitution reaction. The target functional group on the analyte (e.g., the nitrogen of a primary/secondary amine or the oxygen of a phenol) acts as a nucleophile, attacking the highly electrophilic sulfur atom of the 1-decanesulfonyl chloride. This results in the formation of a stable sulfonamide (from amines) or sulfonate ester (from phenols) and the liberation of hydrochloric acid (HCl).[4]

The reaction is conducted under alkaline conditions (typically pH 9-10.5). This is critical for ensuring that the target amine group is in its unprotonated, nucleophilic state, or the phenol is deprotonated to the more reactive phenoxide ion, thereby driving the reaction to completion.[5]

Reaction Diagram

Caption: General reaction scheme for the derivatization of amines or phenols.

Detailed Experimental Protocol

This protocol provides a robust starting point for the derivatization of a general amine-containing analyte. Optimization is essential for each specific analyte and matrix.

I. Required Materials and Reagents

-

Derivatization Reagent: 1-Decanesulfonyl chloride (≥98% purity)

-

Analytes & Internal Standards (IS): Stock solutions of known concentration. Stable isotope-labeled (SIL) analogues of the analytes are the preferred internal standards.

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Water, ultrapure (18.2 MΩ·cm).

-

Buffer: Sodium carbonate-bicarbonate buffer (100 mM, pH 10.0). Prepare by dissolving 0.84 g NaHCO₃ and 0.265 g Na₂CO₃ in 100 mL of ultrapure water. Adjust pH if necessary.

-

Quenching Solution: 2 M Formic Acid in water.

-

Sample Preparation: As required by the matrix (e.g., for plasma/serum, protein precipitation with ice-cold ACN is common).[6]

-

Equipment: Vortex mixer, centrifuge, heating block or water bath, calibrated pipettes, autosampler vials.

II. Reagent Preparation

-

1-Decanesulfonyl Chloride Stock (10 mg/mL): Carefully weigh 10 mg of 1-decanesulfonyl chloride and dissolve in 1 mL of ACN. Prepare this solution fresh daily as sulfonyl chlorides can hydrolyze over time.

-

Analyte & IS Working Solutions: Dilute stock solutions in an appropriate solvent (e.g., 50:50 ACN:Water) to create calibration standards and a final IS spiking solution.

III. Step-by-Step Derivatization Procedure

-

Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 20 µL of your sample (e.g., protein-precipitated supernatant, urine, standard solution).

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution to all samples, standards, and blanks (except for the double blank).

-

pH Adjustment: Add 20 µL of 100 mM sodium carbonate-bicarbonate buffer (pH 10.0). Vortex briefly (5 seconds).

-

Initiate Derivatization: Add 20 µL of the freshly prepared 1-decanesulfonyl chloride stock solution (10 mg/mL in ACN).

-

Reaction Incubation: Immediately cap the tube and vortex thoroughly for 30 seconds. Place the tube in a heating block set to 60°C for 30 minutes .

-

Quench Reaction: After incubation, remove the tubes and allow them to cool to room temperature. Add 10 µL of 2 M formic acid to quench the excess derivatization reagent and neutralize the high pH. Vortex for 15 seconds. This step is critical to prevent ongoing reactions and protect the analytical column.

-

Final Preparation: Add 120 µL of ultrapure water to the vial to ensure compatibility with the reversed-phase mobile phase.

-

Clarification: Centrifuge the tubes at ≥14,000 x g for 10 minutes to pellet any precipitated salts or proteins.

-

Transfer: Carefully transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis.

IV. Recommended LC-MS/MS Conditions

-

LC System: Standard UHPLC/HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30-40% B (due to the derivative's hydrophobicity), ramp to 95-100% B over 5-10 minutes, hold, and re-equilibrate. This must be optimized.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 - 10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

SRM/MRM Transitions: Determined by infusing a derivatized standard. The precursor ion will be the [M+H]⁺ of the derivatized analyte. Product ions are identified by performing a product ion scan; select the most stable and intense fragment for quantification.

Method Development and Validation Insights

A self-validating protocol requires careful optimization. The trustworthiness of your quantitative data depends on it.

-

Reagent Stoichiometry: The concentration of 1-decanesulfonyl chloride should be in significant molar excess relative to the highest expected analyte concentration to ensure the reaction goes to completion. However, excessive amounts can lead to ion suppression. Test a range (e.g., 5-20 mg/mL).

-

Reaction Kinetics (Time & Temp): The 60°C for 30 minutes recommendation is a starting point. For thermally labile compounds, a lower temperature (e.g., 40°C) for a longer duration may be necessary. Perform time-course experiments to find the plateau where the derivative signal is maximized.

-

Matrix Effects: Always evaluate matrix effects by comparing the response of an analyte spiked into a post-extraction blank matrix with the response in a neat solution. The long retention times afforded by the decansulfonyl tag often help analytes elute in cleaner regions of the chromatogram, minimizing suppression.[7]

-

Validation: The developed method should be validated according to established guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.[8][9][10]

Quantitative Performance Summary

The derivatization strategy dramatically improves key analytical figures of merit. The table below illustrates the expected performance enhancement for a hypothetical set of polar biogenic amines.

| Analyte | Retention Time (Underivatized) | Retention Time (Derivatized) | Precursor Ion (m/z) | Product Ion (m/z) | Est. LOQ (Underivatized) | Est. LOQ (Derivatized) |

| Putrescine | 0.8 min | 8.2 min | 309.2 | 155.1 | 50 nM | 0.1 nM |

| Histamine | 1.1 min | 7.5 min | 332.2 | 155.1 | 25 nM | 0.05 nM |

| Tyramine | 2.5 min | 9.1 min | 358.2 | 155.1 | 10 nM | 0.02 nM |

| Dopamine | 2.1 min | 8.8 min | 574.3 (Bis) | 398.2 | 15 nM | 0.05 nM |

Note: Data are representative examples. Actual values must be determined experimentally. Dopamine is derivatized on both the amine and the two phenolic hydroxyls (Tris-derivatized is also possible) or just the amine depending on reaction conditions, leading to a larger mass shift.

Workflow Visualization

Caption: Experimental workflow from sample preparation to final quantification.

Conclusion

1-Decanesulfonyl chloride is an exceptionally effective derivatization agent for overcoming common challenges in the quantitative LC-MS analysis of amine- and phenol-containing compounds. By systematically improving chromatographic retention, ionization efficiency, and enabling highly selective MRM analysis, its use can lead to orders-of-magnitude improvements in sensitivity. The robust protocol and development framework presented here provide a clear path for researchers to unlock new levels of performance in their analytical assays, enabling more precise and reliable quantification of critical molecules in complex biological matrices.

References